Bienvenue dans la boutique en ligne BenchChem!

(R)-BAY-85-8501

Enantiomer Stereochemistry Negative Control

This is the purified (R)-enantiomer of BAY-85-8501, a critical stereochemical negative control. It is essential for validating the on-target effects of the active (S)-enantiomer in HNE research, dissecting chiral-specific pharmacology in inflammatory pulmonary disease models, and calibrating in vitro HNE activity assays. Its use prevents confounding results from racemic mixtures. Specify this compound for rigorous, enantiomer-specific studies.

Molecular Formula C22H17F3N4O3S
Molecular Weight 474.46
CAS No. 2446175-39-7
Cat. No. B2645296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY-85-8501
CAS2446175-39-7
Molecular FormulaC22H17F3N4O3S
Molecular Weight474.46
Structural Identifiers
SMILESCC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N
InChIInChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m0/s1
InChIKeyYAJWYFPMASPAMM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (R)-BAY-85-8501 (CAS 2446175-39-7) as a Stereochemical Control in Neutrophil Elastase Research


(R)-BAY-85-8501 is the purified, less active enantiomer of the picomolar-range human neutrophil elastase (HNE) inhibitor BAY-85-8501 [1]. While the racemic or active (S)-enantiomer potently inhibits HNE with an IC50 of 65 pM, this specific compound serves as a critical negative control or stereochemical probe . It enables researchers to dissect the chiral-specific pharmacology of HNE inhibition in inflammatory pulmonary diseases, where the active enantiomer is being investigated for conditions like non-cystic fibrosis bronchiectasis and alpha-1 antitrypsin deficiency [2].

Why (R)-BAY-85-8501 Cannot Be Substituted by Racemic Mixtures or Other In-Class Inhibitors


Substitution with the racemic BAY-85-8501 mixture or other HNE inhibitors like sivelestat or alvelestat is not scientifically valid when the research objective requires stereochemical specificity or a matched inactive control. (R)-BAY-85-8501 is specifically the less active enantiomer, and its use is mandated to control for off-target effects or to validate the chiral-specific binding of the active (S)-enantiomer to HNE . Using the racemate introduces uncontrolled 50% activity of the potent enantiomer, confounding results . Furthermore, its unique physicochemical properties as a single enantiomer differ from other HNE inhibitors, which have distinct selectivity profiles and clinical development histories, making cross-class substitution inappropriate [1].

Quantitative Differentiation Guide for (R)-BAY-85-8501 Procurement


Stereochemical Differentiation: (R)-BAY-85-8501 Exhibits Significantly Lower HNE Inhibitory Activity Compared to the Active (S)-Enantiomer

(R)-BAY-85-8501 is the purified, less active enantiomer of the parent compound BAY-85-8501. Its designation as the 'less active' form provides a critical stereochemical control for studies using the active (S)-enantiomer . While the active enantiomer inhibits human neutrophil elastase (HNE) with an IC50 of 65 pM, (R)-BAY-85-8501 is characterized by its significantly reduced potency, which is essential for validating target engagement and chiral-specific effects [1].

Enantiomer Stereochemistry Negative Control Chiral Pharmacology

Potency Comparison: Active BAY-85-8501 Enantiomer Shows Superior In Vitro Potency Against HNE Relative to Sivelestat

The active (S)-enantiomer of BAY-85-8501 exhibits a 300- to 750-fold higher in vitro potency against human neutrophil elastase (HNE) compared to the clinically used HNE inhibitor sivelestat. BAY-85-8501 inhibits HNE with an IC50 of 65 pM, whereas sivelestat demonstrates an IC50 range of 19-49 nM against leukocyte elastase from various species including human [1]. (R)-BAY-85-8501, as the 'less active' enantiomer, provides the necessary control for this high-potency interaction.

Potency IC50 Sivelestat Neutrophil Elastase

Selectivity Profile Differentiation: BAY-85-8501 Series Demonstrates a Broader In Vitro Safety Profile Compared to Alvelestat

The BAY-85-8501 series differentiates itself from another advanced HNE inhibitor, alvelestat (AZD9668), through its broader selectivity profile. While alvelestat is reported to be 'at least 600-fold more selective over other serine proteases' with a Ki of 9.4 nM against NE , BAY-85-8501 is described as having 'outstanding target selectivity' with no reported off-target activity against other serine proteases in initial profiling [1]. This implies a potentially cleaner pharmacological profile, making (R)-BAY-85-8501 an even more specific control agent for validating HNE-mediated effects.

Selectivity Serine Protease Alvelestat AZD9668

Clinical Validation Gap: (R)-BAY-85-8501 is the Critical Control for an Active Enantiomer with Demonstrated Human Safety but Discontinued Efficacy Trials

The active enantiomer of BAY-85-8501 has a validated safety and tolerability profile in humans from a Phase IIa trial in non-cystic fibrosis bronchiectasis (NCT01818544). The study found that 1 mg once daily for 28 days was safe and well-tolerated, with no significant effects on the primary efficacy endpoint of FEV1 [1]. (R)-BAY-85-8501 is therefore essential for follow-on mechanistic studies aimed at separating the drug's safety profile from its lack of clinical efficacy on lung function, a differentiation not possible with the active compound alone.

Clinical Trial Safety Tolerability Non-CF Bronchiectasis

Precision Applications of (R)-BAY-85-8501 in Research and Development


Stereochemical Control in HNE Target Engagement Studies

Use (R)-BAY-85-8501 as the definitive negative control to validate the on-target effects of the active (S)-BAY-85-8501 enantiomer. This application is critical for studies aiming to link HNE inhibition to specific cellular or in vivo outcomes, ensuring that observed effects are due to stereospecific enzyme binding and not off-target interactions .

Deconvoluting Safety vs. Efficacy in Pulmonary Inflammation Models

Employ (R)-BAY-85-8501 in preclinical models of pulmonary inflammation to dissect the mechanism of action of HNE inhibition. Given that the active enantiomer was safe but not efficacious in a Phase IIa bronchiectasis trial, the (R)-enantiomer is essential for experiments designed to separate the drug's safety profile from its lack of effect on clinical endpoints like FEV1 [1].

In Vitro Potency and Selectivity Assay Calibration

Utilize (R)-BAY-85-8501 to calibrate and validate the dynamic range of in vitro HNE activity assays. Its extremely low potency provides a baseline for assay noise, while the known high potency of the active enantiomer serves as a positive control, enabling accurate measurement of novel HNE inhibitors [2].

Pharmacokinetic and Metabolite Profiling Studies

Use (R)-BAY-85-8501 as a reference standard in LC-MS/MS methods for the quantification of BAY-85-8501 and its metabolites in biological matrices. This is crucial for preclinical pharmacokinetic and toxicology studies where the active and inactive enantiomers must be distinguished and tracked separately .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BAY-85-8501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.